molecular formula C15H15N B126399 (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 180272-45-1

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

カタログ番号 B126399
CAS番号: 180272-45-1
分子量: 209.29 g/mol
InChIキー: PRTRSEDVLBBFJZ-OAHLLOKOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, also known as (1R)-1-PHI, is a naturally occurring alkaloid that is found in several plant species, including Papaver somniferum, Catharanthus roseus, and Corydalis cava. It is a small molecule with a molecular weight of 157.22 g/mol and a molecular formula of C10H13N. It has been studied for its potential medicinal and therapeutic benefits, and has been used in the development of various drugs and compounds.

科学的研究の応用

Racemization and Enantioselectivity

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline has been a focus of research due to its racemization and enantioselectivity applications. A study demonstrated a one-pot racemization process of this compound, which is a key intermediate in the preparation of the antimuscarinic agent Solifenacin. The racemization process is critical for recycling the waste R enantiomer, making it industrially significant (Bolchi et al., 2013).

Stereochemistry in Catalysis

Research into optically active diaryl tetrahydroisoquinoline derivatives has provided insights into their stereochemistry, which is relevant for their use as catalysts. Studies have elucidated the conformational aspects of these compounds, contributing to the understanding of stereocontrol in catalytic processes (Naicker et al., 2011).

Local Anesthetic Activity

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been evaluated for their local anesthetic activity. Research has shown that these compounds exhibit high local anesthetic potential, outperforming lidocaine in some cases. The study also assessed their acute toxicity and structure–toxicity relationship, making these compounds promising drug candidates (Azamatov et al., 2023).

Synthesis and Stereochemical Studies

There has been significant research into the synthesis and stereochemical studies of phenyl-substituted 1,2,3,4-tetrahydroisoquinoline derivatives. These studies are crucial for developing synthetic pathways and understanding the molecular configurations of these compounds, which have implications in pharmaceutical chemistry (Heydenreich et al., 2003).

Anticancer Research

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives have been studied as potential anticancer agents. Research has focused on synthesizing substituted tetrahydroisoquinolines with various modifications to explore their biological properties, including antitumor activities (Redda et al., 2010).

特性

IUPAC Name

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTRSEDVLBBFJZ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362553
Record name (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

180272-45-1
Record name (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, (R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Q & A

Q1: What makes (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline interesting for pharmaceutical development?

A: While the provided research papers don't explicitly outline a specific therapeutic target for (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, they highlight its potential as a pharmaceutical ingredient. The key lies in its ability to form stable acid addition salts. These salts exhibit reduced hygroscopicity [, ], meaning they absorb less moisture from the environment. This property is crucial for drug development as it directly impacts the stability of the compound during storage and manufacturing, ultimately leading to a longer shelf life and potentially improving patient compliance due to consistent dosing.

Q2: What are some examples of stable salts formed by (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline?

A2: The research papers list several acid addition salts of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline that demonstrate improved stability against humidity. These include salts formed with:

  • (-)-(2S,3S)-tartaric acid [, ]
  • (+)-(2S,3S)-di-o-benzoyltartaric acid [, ]
  • (+)-(2S,3S)-di-o-(4-methylbenzoyl) tartaric acid [, ]
  • (-)-L-phenylalanine [, ]
  • Benzenesulfonic acid [, ]
  • Cyclohexanesulfamic acid [, ]
  • Hydrobromic acid [, ]
  • Naphthalene-2-sulfonic acid [, ]
  • Sebacic acid [, ]
  • (+)-Camphor-10-sulfonic acid [, ]
  • p-Toluenesulfonic acid [, ]
  • Ethanesulfonic acid [, ]
  • Methanesulfonic acid [, ]
  • Methyl phosphate [, ]

Q3: How is the absolute configuration of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline determined?

A: Two of the provided papers [, ] focus specifically on the absolute configuration of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. While the abstracts lack details, the titles indicate a revision of previously assigned configurations. This strongly suggests that techniques like X-ray crystallography, circular dichroism (CD) spectroscopy, or potentially chemical derivatization coupled with NMR were employed to definitively establish the stereochemistry at the chiral center. Understanding the correct absolute configuration is paramount in pharmaceutical research, especially when considering enantioselective synthesis or potential differences in biological activity between enantiomers.

Q4: Has (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline been used for chiral separations?

A: Yes, one study [] investigated the enantioseparation of 1-phenyl-1,2,3,4-tetrahydroisoquinoline using polysaccharide-based chiral stationary phases. While the paper itself doesn't provide results, this research highlights the potential utility of this compound or its derivatives in chiral chromatography. Enantioseparation is crucial in pharmaceutical development to isolate and study the biological activity of individual enantiomers, which can differ significantly in their pharmacological and toxicological profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。